(Cyclopropylmethyl)(2,2-dimethoxyethyl)amine
Overview
Description
(Cyclopropylmethyl)(2,2-dimethoxyethyl)amine: is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is a secondary amine featuring a cyclopropylmethyl group and a 2,2-dimethoxyethyl group attached to the nitrogen atom. This compound is primarily used for research and development purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine typically involves the reaction of cyclopropylmethylamine with 2,2-dimethoxyethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with rigorous control of temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(Cyclopropylmethyl)(2,2-dimethoxyethyl)amine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like alkyl halides and strong bases are typically employed.
Major Products Formed
Oxidation: : Formation of cyclopropylmethyl(2,2-dimethoxyethyl)amide.
Reduction: : Formation of cyclopropylmethyl(2,2-dimethoxyethyl)amine derivatives.
Substitution: : Formation of various substituted amines.
Scientific Research Applications
(Cyclopropylmethyl)(2,2-dimethoxyethyl)amine: has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its use and the specific biological system involved.
Comparison with Similar Compounds
(Cyclopropylmethyl)(2,2-dimethoxyethyl)amine: can be compared with other similar compounds such as cyclopropylmethylamine and 2,2-dimethoxyethylamine . While these compounds share structural similarities, This compound is unique due to the presence of both functional groups on the same molecule, which can lead to distinct chemical and biological properties.
List of Similar Compounds
Cyclopropylmethylamine
2,2-Dimethoxyethylamine
Cyclopropylmethyl(2-methoxyethyl)amine
Cyclopropylmethyl(2-ethoxyethyl)amine
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2,2-dimethoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)6-9-5-7-3-4-7/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGWIPBDFWJQFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCC1CC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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